molecular formula C8H10INO B1408417 2-Iodo-3-(propan-2-yloxy)pyridine CAS No. 1296206-79-5

2-Iodo-3-(propan-2-yloxy)pyridine

Cat. No. B1408417
M. Wt: 263.08 g/mol
InChI Key: XIEOKRASWYWYIC-UHFFFAOYSA-N
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Description

2-Iodo-3-(propan-2-yloxy)pyridine, also known as I-POP, is a chemical compound that has been used in a wide range of scientific applications. It is a colorless, volatile liquid with a pungent odor and a molecular formula of C7H9NO2. I-POP is a member of the pyridine class of heterocyclic compounds, which are characterized by a six-membered ring containing one nitrogen atom. I-POP has a wide range of applications in the fields of biochemistry and physiology, due to its ability to act as a reagent in various chemical reactions. In

Scientific Research Applications

Complexation with Cadmium(II)

The condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to the chemistry of 2-Iodo-3-(propan-2-yloxy)pyridine, has been explored for complexation with Cadmium(II). This complexation process results in a molecule with distorted octahedral geometry, which can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. This research provides insight into the potential of pyridine derivatives in coordination chemistry (Hakimi et al., 2013).

Halogen Shuffling in Pyridines

A study on the electrophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine, similar to 2-Iodo-3-(propan-2-yloxy)pyridine, has revealed insights into halogen shuffling in pyridines. This process involves treating the compound with lithium diisopropylamide and iodine, leading to selective iodination and enabling further manipulation in reaction sequences (Mongin et al., 1998).

Recyclable Hypervalent Iodine(V) Reagents

2-Iodylpyridine derivatives, including those resembling 2-Iodo-3-(propan-2-yloxy)pyridine, have been synthesized and utilized as recyclable reagents for the oxidation of sulfides and alcohols. The reduced form of these reagents can be effectively separated and recovered, highlighting their potential in sustainable chemical processes (Yoshimura et al., 2011).

Synthesis of Imidazo[1,2-a]pyridines

In the context of synthesizing active pharmaceutical ingredients (APIs), 2-iodo-imidazo[1,2-a]pyridines, which are closely related to 2-Iodo-3-(propan-2-yloxy)pyridine, have been developed using an iodine/CuI mediated double oxidative C–H amination reaction. This process is noted for its mild conditions and high regioselectivity, illustrating the role of such compounds in pharmaceutical development (Dheer et al., 2016).

Metalation of Heteroaromatic Esters and Nitriles

Research on the metalation of pyridine nitriles and esters, analogous to 2-Iodo-3-(propan-2-yloxy)pyridine, has led to the synthesis of various iodo derivatives through halogen/metal exchange reactions. These compounds have shown potential in the development of bactericidal and fungicidal agents, as well as in cancer treatment (Bentabed-Ababsa et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, Iodo-3-hydroxypyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-iodo-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEOKRASWYWYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-(propan-2-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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